molecular formula C13H11NO B154604 Phenol, 4-[(phenylimino)methyl]- CAS No. 1689-73-2

Phenol, 4-[(phenylimino)methyl]-

Cat. No. B154604
CAS RN: 1689-73-2
M. Wt: 197.23 g/mol
InChI Key: VCZFRGSYWKUOPL-UHFFFAOYSA-N
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Description

“Phenol, 4-[(phenylimino)methyl]-” is an organic compound with the molecular formula C13H11NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A series of 4-phenyldiazenyl 2-(phenylimino methyl) phenols were synthesized by the condensation of 5-[(2-chloro phenyl) diazenyl] 2-hydroxybenzaldehyde with different substituted aromatic amines and sulphonamides . The synthesized compounds were screened in-vitro for their antibacterial activity against different human pathogens .


Molecular Structure Analysis

The molecular structure of “Phenol, 4-[(phenylimino)methyl]-” consists of a phenol group attached to a phenylimino group . The planarity of the molecule in different polymorphs was found to be significantly different .


Chemical Reactions Analysis

Phenols, including “Phenol, 4-[(phenylimino)methyl]-”, are known to be very reactive towards electrophilic aromatic substitution . They react with active metals such as sodium, potassium, etc. to form the corresponding phenoxide .

Scientific Research Applications

Antibacterial Agents

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

The compound has been synthesized and evaluated in-vitro as a potential antibacterial agent .

Methods of Application or Experimental Procedures

The compound was synthesized by the condensation of 5-[(2-chloro phenyl) diazenyl] 2-hydroxybenzaldehyde with different substituted aromatic amines and sulphonamides . All the synthesized compounds were screened in-vitro for their antibacterial activity against different human pathogens .

Results or Outcomes

All the compounds exhibited considerable inhibition against the bacteria tested, including B. anthracis, E.coli, S. aureus, S. typhimurium, and P. aeruginosa .

Spectroscopic Identification

Specific Scientific Field

Physical Chemistry

Summary of the Application

The compound and its deutero-derivative have been studied by inelastic incoherent neutron scattering (IINS), infrared (IR) and Raman experimental methods, as well as by Density Functional Theory (DFT) and Density-Functional Perturbation Theory (DFPT) simulations .

Methods of Application or Experimental Procedures

The assignments of vibrational modes within the 3500–50 cm−1 spectral region were made possible through the use of IINS, IR, and Raman experimental methods, as well as DFT and DFPT simulations .

Results or Outcomes

The strong hydrogen bond in the studied compound can be classified as the so-called quasi-aromatic bond . The isotopic substitution supplemented by the results of DFT calculations allowed the identification of vibrational bands associated with all five major hydrogen bond vibrations .

Antimicrobial Efficacy

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

The compound has been synthesized and evaluated for its potential antimicrobial efficacy .

Methods of Application or Experimental Procedures

The compound was synthesized by the condensation of 5-[(2-chloro phenyl) diazenyl] 2-hydroxybenzaldehyde with different substituted aromatic amines and sulphonamides . All the synthesized compounds were screened in-vitro for their antimicrobial activity against different human pathogens .

Results or Outcomes

All the compounds exhibited considerable inhibition against the bacteria tested . This study was aimed at exploring the potential antimicrobial activity resulting from the combination of pharmacophores in one structure .

Thermochromism

Summary of the Application

The compound has been studied for its thermochromic properties .

Methods of Application or Experimental Procedures

The compound was studied using various spectroscopic methods, and it was observed that both polymorphs displayed some degree of thermochromism .

Results or Outcomes

Upon cooling, the ‘orange’ polymorph became more yellow, while the ‘yellow’ polymorph became paler . The mechanism for the chromic colour change is believed to be due to a keto–enol tautomerism .

Antifungal Agents

Summary of the Application

The compound has been synthesized and evaluated for its potential antifungal efficacy .

Methods of Application or Experimental Procedures

The compound was synthesized by the condensation of 5-[(2-chloro phenyl) diazenyl] 2-hydroxybenzaldehyde with different substituted aromatic amines and sulphonamides . All the synthesized compounds were screened in-vitro for their antifungal activity against different human pathogens .

Results or Outcomes

All the compounds exhibited considerable inhibition against the fungi tested . This study was aimed at exploring the potential antifungal activity resulting from the combination of pharmacophores in one structure .

Photochromism

Summary of the Application

The compound has been studied for its photochromic properties .

Methods of Application or Experimental Procedures

The compound was studied using various spectroscopic methods, and it was observed that some N-salicylideneaniline derivatives, including this compound, have generally been found to display photochromism in the solid state .

Results or Outcomes

The mechanism for the chromic colour change is believed to be due to a keto–enol tautomerism . The keto form is coloured, while the enol form is colourless and the switch can be induced either by changes in temperature or by irradiation .

properties

IUPAC Name

4-(phenyliminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFOXNBOSQXQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061885
Record name Phenol, 4-[(phenylimino)methyl]-
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4-[(phenylimino)methyl]-

CAS RN

1689-73-2
Record name N-(4-Hydroxybenzylidene)aniline
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Record name Phenol, 4-((phenylimino)methyl)-
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Record name 4-Hydroxybenzalaniline
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Record name Phenol, 4-[(phenylimino)methyl]-
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Record name Phenol, 4-[(phenylimino)methyl]-
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Record name ALPHA-(PHENYLIMINO)-P-CRESOL
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Record name 4-[(Phenylimino)methyl]phenol
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Synthesis routes and methods

Procedure details

A solution of hydroxy benzaldehyde (5.00 g, 41 mmol) in toluene (200 cm3) was heated to 109° C. before aniline (1.86 g, 20 mmol) was added under nitrogen. The mixture was then allowed to cool, forming a yellow solid after 30 minutes. The reaction was continued with the further addition of aniline (1.86 g, 20 mmol). Dean and Stark apparatus was used to collect water (0.6 cm3). Reflux continued for a further 5 hours by which time 0.7 cm3 of water had collected. After cooling the mixture, a thick crystalline mass was formed which was filtered and dried under vacuum at 90° C. to give 4-hydroxybenzylidene-aniline (7.3 g, 94%) as pale cream crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step Two

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